molecular formula C15H27N5O5 B8051006 e-64

e-64

Cat. No.: B8051006
M. Wt: 357.41 g/mol
InChI Key: LTLYEAJONXGNFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-64 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

E-64 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

E-64 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of protease inhibition and enzyme kinetics.

    Biology: Employed in studies involving protein degradation, cell signaling, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of protease inhibitors for various industrial applications.

Mechanism of Action

E-64 exerts its effects by irreversibly binding to the active site of cysteine proteases. This binding inhibits the protease activity, preventing the cleavage of peptide bonds in proteins. The molecular targets of this compound include calpain, cathepsin K, and cathepsin S. The inhibition of these proteases affects various cellular pathways, including those involved in protein degradation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E-64

This compound is unique due to its irreversible inhibition of cysteine proteases, making it a valuable tool in research where permanent inhibition is required. Its specificity for cysteine proteases also distinguishes it from other protease inhibitors .

Properties

IUPAC Name

3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLYEAJONXGNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66701-25-5
Record name 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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